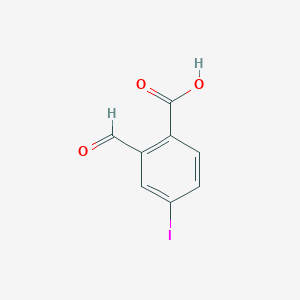

2-Formyl-4-iodobenzoic acid

Description

Significance of Aryl Carboxylic Acids as Chemical Scaffolds

Aryl carboxylic acids, including benzoic acid and its derivatives, are fundamental structural motifs in a vast array of organic compounds. nih.gov Their prevalence stems from their versatility as synthetic intermediates and their ability to engage in a variety of chemical transformations. The carboxylic acid group, with its capacity for hydrogen bonding and its acidic nature, is a key feature in many biologically active molecules, influencing properties like solubility, bioavailability, and target binding. numberanalytics.comlongdom.org In drug discovery, the carboxylic acid moiety is often crucial for a compound's pharmacological activity, serving as an anchor to interact with biological targets such as enzymes and receptors. numberanalytics.comdrughunter.com

Furthermore, aryl carboxylic acids are readily accessible and can be prepared from abundant and structurally diverse starting materials. nih.gov They serve as versatile precursors for the synthesis of other functional groups, including esters, amides, and, through decarboxylation reactions, aryl halides. nih.gov This adaptability makes them a central component in the synthetic chemist's toolbox for constructing complex molecular architectures.

Strategic Importance of Halogenated and Formylated Aromatic Systems

The introduction of halogen atoms and formyl groups onto an aromatic ring provides strategic advantages in organic synthesis. Halogenated aromatic compounds are critical building blocks, particularly as coupling partners in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The type of halogen (fluorine, chlorine, bromine, or iodine) influences the reactivity of the compound, with aryl iodides often being the most reactive in these coupling reactions. numberanalytics.com The presence of a halogen can also significantly modulate the electronic properties and lipophilicity of a molecule, which is of particular importance in the design of pharmaceuticals and agrochemicals. nih.gov

Formylation, the introduction of a formyl group (-CHO), is another key transformation in organic chemistry. google.comwikipedia.org The formyl group is a versatile functional handle that can be readily converted into a variety of other functionalities. tcichemicals.com For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in carbon-carbon bond-forming reactions like the Wittig or aldol (B89426) reactions. tcichemicals.com Formylated aromatic compounds are therefore valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. google.com

Positioning of 2-Formyl-4-iodobenzoic acid within Contemporary Chemical Research

This compound is a unique trifunctional molecule that incorporates a carboxylic acid, an aldehyde (formyl group), and an iodine atom on a benzene (B151609) ring. This specific arrangement of functional groups makes it a highly valuable and versatile building block in contemporary chemical research. The presence of the iodine atom at the 4-position and the formyl group at the 2-position, ortho to the carboxylic acid, allows for a range of selective chemical transformations.

The iodine atom serves as a handle for cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other organic fragments. The formyl group can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and condensations. The carboxylic acid group provides a site for esterification, amidation, or can be used to modulate the solubility and biological interactions of resulting molecules.

Due to its trifunctional nature, this compound is a powerful tool for the synthesis of complex heterocyclic compounds and other polyfunctionalized aromatic systems. Its utility is particularly evident in the construction of molecular scaffolds for drug discovery and materials science.

Chemical Profile of this compound

| Property | Data |

| Molecular Formula | C₈H₅IO₃ |

| Molecular Weight | 276.03 g/mol |

| CAS Number | 1269493-68-6 |

Structure

3D Structure

Properties

Molecular Formula |

C8H5IO3 |

|---|---|

Molecular Weight |

276.03 g/mol |

IUPAC Name |

2-formyl-4-iodobenzoic acid |

InChI |

InChI=1S/C8H5IO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) |

InChI Key |

UWFZNKVIYCJZNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Formyl 4 Iodobenzoic Acid

Established Synthetic Pathways and Reaction Conditions

The two principal strategies for synthesizing 2-Formyl-4-iodobenzoic acid are electrophilic iodination and Sandmeyer reaction-based approaches. Each method relies on fundamental principles of organic chemistry to introduce the iodine and formyl functionalities onto the benzoic acid scaffold.

One direct approach to this compound is the electrophilic aromatic substitution of 4-formylbenzoic acid. vulcanchem.comnist.gov This reaction involves the introduction of an iodine atom onto the aromatic ring using an iodinating agent.

In the electrophilic iodination of 4-formylbenzoic acid, the regiochemical outcome is dictated by the directing effects of the existing substituents: the carboxyl group (-COOH) and the formyl group (-CHO). Both are meta-directing and deactivating groups. Therefore, the incoming electrophile (iodine) is directed to the positions meta to both groups, which corresponds to the C2 and C6 positions of the benzene (B151609) ring.

The substitution occurs at the position ortho to the carboxyl group and meta to the formyl group (C2 position) or vice versa. The precise control to achieve high regioselectivity for the desired 2-iodo isomer can be challenging. Factors that influence this selectivity include the choice of iodinating agent and the reaction conditions. google.comnih.gov For instance, in related systems, the use of specific acid catalysts or silver salts has been shown to enhance regioselectivity in halogenation reactions. google.comnih.gov The steric hindrance posed by the ortho-substituents can also play a role in directing the incoming iodine atom.

The success of the electrophilic iodination is highly dependent on the careful control of reaction parameters.

Table 1: Key Reaction Parameters for Electrophilic Iodination

| Parameter | Role and Common Conditions |

|---|---|

| Iodinating Agent | The source of the iodine electrophile. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, or N-Iodosuccinimide (NIS). mdpi.commdpi.com The choice of agent affects the reactivity and can influence the regioselectivity of the reaction. |

| Oxidizing Agent | Often required to generate a more potent iodine electrophile from molecular iodine. Examples include nitric acid, sodium periodate (B1199274) (NaIO₄), or sodium iodate (B108269) (NaIO₃). google.com |

| Solvent | The reaction medium can influence the solubility of reagents and the reaction rate. Sulfuric acid is often used as both a solvent and a catalyst. google.comgoogle.com |

| Temperature | Temperature control is crucial for managing the reaction rate and minimizing side reactions. Reactions are typically run at temperatures ranging from room temperature to around 90°C. google.comgoogle.com |

| Reaction Time | The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts. This can range from a few hours to over 24 hours. |

For example, a process for a similar trifluorobenzoic acid derivative involves using an iodinating agent like NaIO₃ in a sulfuric acid medium at temperatures between 40°C and 90°C to achieve high yield and regioselectivity. google.com The addition of the iodinating agent in stages can also help control the reaction. google.com

An alternative and often highly efficient route to this compound involves the Sandmeyer reaction. vulcanchem.com This multi-step process begins with an appropriately substituted aminobenzoic acid precursor.

The first step is the diazotization of an amino group on the benzoic acid ring. For the synthesis of this compound, the starting material would be 4-amino-2-formylbenzoic acid or a precursor that can be converted to it. The diazotization process converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).

This reaction is typically carried out by treating the aminobenzoic acid with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (usually 0–5 °C) to ensure the stability of the resulting diazonium salt. pianetachimica.itwikipedia.orgmdpi.comchegg.com

Table 2: Typical Conditions for Diazotization

| Reagent/Condition | Purpose | Typical Value/Type |

|---|---|---|

| Starting Material | Amino-substituted benzoic acid | e.g., 2-aminobenzoic acid derivatives wikipedia.org |

| Nitrite Source | Forms the nitrosonium ion (NO⁺) electrophile | Sodium Nitrite (NaNO₂) mdpi.comscirp.org |

| Acid | Protonates nitrous acid and acts as a solvent | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) pianetachimica.itmdpi.com |

| Temperature | Maintains stability of the diazonium salt | 0–5 °C pianetachimica.it |

The formation of the diazonium salt is a critical step, as these salts are versatile intermediates in the synthesis of a wide range of aromatic compounds. scirp.orgscirp.org

Following diazotization, the diazonium salt is treated with a solution of potassium iodide (KI). pianetachimica.itorgsyn.org The diazonium group is an excellent leaving group (releasing nitrogen gas), facilitating its substitution by the iodide ion (I⁻) from potassium iodide. wikipedia.orgmdpi.com This halogen exchange, a key part of the Sandmeyer reaction, results in the formation of the desired iodoaromatic compound. calibrechem.com

The reaction mixture is often warmed gently after the addition of potassium iodide to promote the decomposition of the diazonium salt and the evolution of nitrogen gas. chegg.com The crude product can then be isolated through filtration and purified, often by recrystallization. pianetachimica.itorgsyn.org This method is widely used for the synthesis of aryl iodides due to its reliability and high yields. mdpi.comclockss.org

Sandmeyer Reaction Based Syntheses

Emerging Synthetic Approaches

Recent advancements in synthetic chemistry are paving the way for more sophisticated and sustainable methods to produce substituted benzoic acids. These methodologies aim to reduce waste, improve energy efficiency, and utilize safer materials, aligning with the growing demand for environmentally responsible chemical manufacturing.

Electrochemical synthesis is gaining traction as a powerful and green alternative to conventional chemical oxidation for preparing hypervalent iodine compounds from iodobenzoic acids. researchgate.net This method avoids the need for chemical oxidants, many of which are toxic or potentially unstable, by using electrical current to drive the oxidation process. researchgate.netcardiff.ac.ukscispace.com

Research into the anodic oxidation of 2-iodobenzoic acid has demonstrated the feasibility of producing valuable hypervalent iodine reagents like 2-iodosylbenzoic acid (IBA) and 2-iodylbenzoic acid (IBX). researchgate.netresearchgate.net These electrochemically generated compounds are considered green oxidants themselves, offering a safer and more environmentally friendly option compared to traditional heavy metal-based oxidants. researchgate.netacs.org

Studies have successfully employed boron-doped diamond (BDD) anodes for the oxidation of 2-iodobenzoic acid. researchgate.netiapchem.orgnih.gov This process can achieve high selectivity, excellent current efficiency (up to 94%), and high product yields (93%). iapchem.org A key advantage is the simplified product separation, which often involves precipitation and filtration without the need for organic solvent washes, thereby minimizing the environmental footprint. researchgate.netiapchem.org The reusability of electrolytes further enhances the sustainability of the process. iapchem.org The unexpectedly low oxidation potential of 2-iodobenzoic acid compared to its 3-iodo and 4-iodo isomers has been a subject of investigation, explained by factors such as molecular geometry and electronic effects. researchgate.net

Table 1: Electrochemical Synthesis of Hypervalent Iodine Compounds from 2-Iodobenzoic Acid

| Starting Material | Product | Anode Material | Key Findings | Reference |

|---|---|---|---|---|

| 2-Iodobenzoic acid | 2-Iodosylbenzoic acid (IBA) | Boron-Doped Diamond (BDD) | High yield (93%) and current efficiency (94%); simplified separation. iapchem.org | iapchem.org |

| 2-Iodobenzoic acid | 2-Iodosylbenzoic acid / 2-Iodylbenzoic acid (IBX) | Boron-Doped Diamond (BDD) | High current efficiency, selectivity, and yield; no organic solvent wash needed for separation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| 2-Iodobenzoic acid | 2-Iodoxybenzoic acid (IBX) | Boron-Doped Diamond (BDD) | Excellent selectivity with O₂ as the only by-product; current efficiency >50%. nih.gov | nih.gov |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the synthesis of substituted benzoic acids and their derivatives to enhance sustainability. core.ac.uknih.gov These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One key area of development is the use of safer, more environmentally benign reagents and solvents. For instance, the oxidation of iodo-precursors using eco-friendly oxidants like sodium percarbonate or Oxone® in aqueous solutions represents a greener alternative to methods employing hazardous substances. mdpi.commdpi.com Sodium percarbonate is noted as a cheap, stable, and easy-to-handle oxidant. mdpi.com Similarly, using water as a solvent where possible aligns with green chemistry goals. mdpi.comrsc.org A patent for the continuous synthesis of substituted benzoic acids highlights the use of oxygen as a green and inexpensive reagent, which avoids the generation of large amounts of waste. wipo.int

Catalysis is another cornerstone of green synthetic development. The use of iodine itself as a catalyst provides an environmentally sustainable alternative to transition metals for various oxidative transformations. researchgate.net Furthermore, developing one-pot cascade reactions, such as the synthesis of phthalides from 2-formylbenzoic acid in a sustainable solvent like glycerol, exemplifies the drive towards process intensification and waste reduction. beilstein-journals.org These strategies minimize intermediate purification steps, saving time, resources, and energy.

The development of biodegradable materials from iodoarene derivatives is also an active area of research, underscoring the lifecycle aspect of green chemistry. core.ac.uk By designing molecules with intended end-of-life degradation, chemists can mitigate long-term environmental impact.

Table 2: Application of Green Chemistry Principles in Related Syntheses

| Principle | Application Example | Starting Material | Key Advantage | Reference |

|---|---|---|---|---|

| Use of Safer Oxidants | Oxidation using Oxone® in water. mdpi.com | 2-Iodobenzoic acids | Avoids hazardous reagents; mild, room temperature conditions. mdpi.com | mdpi.com |

| Use of Safer Oxidants | Oxidative iodination with sodium percarbonate. mdpi.com | Various arenes | Utilizes a cheap, stable, and eco-friendly oxidant. mdpi.com | mdpi.com |

| Use of Greener Solvents | Catalytic one-pot cascade reaction in glycerol. beilstein-journals.org | 2-Formylbenzoic acid | Employs a renewable, biodegradable solvent; improves process efficiency. beilstein-journals.org | beilstein-journals.org |

| Catalysis | Iodine-catalyzed oxidative reactions. researchgate.net | Various organic compounds | Replaces potentially toxic and expensive transition metal catalysts. researchgate.net | researchgate.net |

| Process Intensification | Continuous synthesis using oxygen. wipo.int | Toluene derivatives | Improves safety, increases oxygen utilization, and simplifies operation. wipo.int | wipo.int |

Reactivity and Derivatization Strategies of 2 Formyl 4 Iodobenzoic Acid

Transformations of the Formyl Group

The aldehyde functionality in 2-formyl-4-iodobenzoic acid is a key site for a variety of chemical modifications, including oxidation, reduction, and nucleophilic addition reactions. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.

The formyl group of this compound can be readily oxidized to a second carboxylic acid group, yielding 4-iodophthalic acid. This transformation is a fundamental reaction that converts the aldehyde into a different functional group with distinct chemical properties. A common and efficient method for this oxidation involves the use of potassium permanganate (B83412) (KMnO₄) in a neutral aqueous medium. The reaction proceeds by heating the mixture to ensure completion, followed by acidification to precipitate the dicarboxylic acid product.

This conversion is significant as it provides a straightforward route to substituted phthalic acids, which are important precursors in the synthesis of polymers, resins, and other specialty chemicals. The presence of the iodine atom on the aromatic ring is retained during this oxidation, making the resulting 4-iodophthalic acid a useful intermediate for further derivatization, such as cross-coupling reactions.

Table 1: Oxidation of this compound

| Starting Material | Reagent | Product |

| This compound | Potassium permanganate (KMnO₄) | 4-Iodophthalic acid |

The aldehyde group can be selectively reduced to a primary alcohol, affording 2-(hydroxymethyl)-4-iodobenzoic acid. This transformation is typically achieved using a mild reducing agent to avoid the reduction of the carboxylic acid group. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. The reaction is generally carried out in an alcoholic solvent, such as ethanol, at room temperature.

This reduction provides access to substituted benzyl (B1604629) alcohol derivatives. The resulting 2-(hydroxymethyl)-4-iodobenzoic acid can serve as a precursor for the synthesis of lactones through intramolecular cyclization, or it can be used in esterification or etherification reactions to introduce a variety of other functional groups.

Table 2: Reduction of this compound

| Starting Material | Reagent | Product |

| This compound | Sodium borohydride (NaBH₄) | 2-(Hydroxymethyl)-4-iodobenzoic acid |

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in organic synthesis for building molecular complexity. Examples of nucleophilic addition reactions involving this compound include the Perkin, Knoevenagel, and Wittig reactions.

In the Perkin reaction, the aldehyde condenses with an acid anhydride (B1165640) in the presence of its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid. The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, to yield a new carbon-carbon double bond. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the aldehyde into an alkene, offering a high degree of control over the stereochemistry of the resulting double bond.

Table 3: Nucleophilic Addition Reactions of this compound

| Reaction Type | Nucleophile/Reagent | General Product |

| Perkin Reaction | Acetic anhydride, Sodium acetate | α,β-Unsaturated carboxylic acid derivative |

| Knoevenagel Condensation | Malonic acid, Piperidine | Cinnamic acid derivative |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Styrene derivative |

Transformations of the Iodine Atom

The iodine atom attached to the aromatic ring of this compound is a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it highly reactive in these transformations.

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. These reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools in modern organic synthesis.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In the case of this compound, the iodine atom serves as the halide component, enabling the introduction of various aryl or vinyl groups.

This reaction has been successfully employed in the synthesis of 4-aryl-2-formylbenzoic acids. For instance, the coupling of this compound with a substituted phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate, affords the corresponding biaryl product. This strategy provides a convergent and efficient route to a diverse library of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.

Table 4: Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-2-formylbenzoic acid |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Formyl-4-(p-tolyl)benzoic acid |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Formyl-4-(4-methoxyphenyl)benzoic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling Applications

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. gold-chemistry.orgnumberanalytics.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.comorganic-chemistry.orglibretexts.org The high reactivity of the carbon-iodine bond makes the aryl iodide moiety of this compound an excellent substrate for this transformation. nrochemistry.com The reactivity of aryl halides in Sonogashira coupling follows the order: I > OTf > Br > Cl, allowing for selective coupling at the iodine-substituted position even if other halogens are present. nrochemistry.comlibretexts.org

The reaction is instrumental in synthesizing complex aromatic structures, such as conjugated enynes and arylalkynes, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. gold-chemistry.orgnumberanalytics.com The conditions for Sonogashira coupling are generally mild, often proceeding at room temperature, and tolerate a wide variety of functional groups on the substrates. gold-chemistry.orgnrochemistry.com

Research on related diiodo- and bromo-iodoarenes demonstrates the utility of this reaction. For instance, the double Sonogashira coupling of a diiodoamide with arylacetylenes has been successfully achieved using a Pd₂(dba)₃ catalyst in DMSO, yielding oligo(p-phenyleneethynylene) (OPE3) derivatives. scielo.org.mx This highlights the potential for this compound to be coupled with various alkynes to introduce diverse alkynyl substituents onto the benzene (B151609) ring.

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | nrochemistry.commdpi.com |

| Co-catalyst | Copper(I) iodide (CuI) | nrochemistry.comlibretexts.org |

| Base | Amines, e.g., diisopropylamine, triethylamine (B128534) (Et₃N) | nrochemistry.comscielo.org.mx |

| Solvent | THF, DMF, DMSO, Acetonitrile | nrochemistry.comscielo.org.mx |

| Temperature | Room temperature to 75 °C | nrochemistry.comscielo.org.mx |

Furthermore, studies on the coupling of allenylphosphonates with 2-iodobenzoic acid have shown that the reaction can proceed via palladium catalysis to form isocoumarin (B1212949) derivatives, indicating that the coupled product can undergo subsequent intramolecular cyclization involving the ortho-formyl and carboxylic acid groups. acs.org

Halogen Bonding Interactions and Their Exploitation in Synthesis

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic region (Lewis base). encyclopedia.pub This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. umich.edu The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. encyclopedia.pub

The iodine atom in this compound is a potent halogen bond donor, capable of forming directional interactions with Lewis bases such as pyridines, pyrazines, or even the oxygen or sulfur atoms of other functional groups. nih.govrsc.org These interactions are increasingly exploited in crystal engineering and supramolecular chemistry to construct well-defined, extended solid-state networks. nih.gov

Research has demonstrated that iodo-substituted benzoic acids can form co-crystals with various nitrogen-containing heterocycles. nih.gov In these structures, the primary assembly is often dictated by stronger hydrogen bonding between the carboxylic acid and a suitable acceptor (like an amino-pyrimidine), while the weaker I⋯N halogen bonds provide structural support, organizing these primary motifs into one- or two-dimensional arrays. nih.gov For example, 4-iodobenzoic acid forms 1-D chains through a combination of hydrogen bonds and I⋯N halogen bonds with a supramolecular reagent. nih.gov Similarly, co-crystallization of 4-iodotetrafluorobenzoic acid with 1,4-dithiane (B1222100) results in a polymer where the iodine atom forms a halogen bond with a sulfur atom. rsc.org

The deliberate combination of hydrogen and halogen bonding allows for the rational design of complex molecular architectures with predictable connectivity. nih.gov The presence of the formyl and carboxylic acid groups in this compound, in addition to the iodine atom, provides multiple sites for directed intermolecular interactions, making it a highly valuable component for designing novel supramolecular systems.

Table 2: Characteristics of Halogen Bonding in Iodoarenes

| Interaction Type | Bond Distance (Example) | Angle (Example) | Key Feature | Source |

|---|---|---|---|---|

| I⋯N | 2.812 Å to 3.004 Å | ~177-178° | Highly directional interaction with nitrogen heterocycles. | nih.gov |

| I⋯S | 3.2644(7) Å | ~171° | Interaction with sulfur-containing Lewis bases. | rsc.org |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry and the one present in this compound is no exception. It can readily undergo a variety of transformations to produce esters, amides, and other derivatives.

One of the most fundamental reactions is Fischer–Speier esterification, where the carboxylic acid reacts with an alcohol under acidic catalysis to form an ester. wikipedia.org For example, 4-iodobenzoic acid is converted to its methyl ester using methanol (B129727) under these conditions. wikipedia.org

Amide bond formation is another crucial derivatization. Modern methods allow for the efficient condensation of carboxylic acids with amines. One such approach utilizes trichlorotriazine (B8581814) (TCT) as an activating agent in catalytic amounts, with a formylpyrrolidine (FPyr) catalyst, to facilitate the reaction under mild conditions. rsc.org This method is compatible with a wide range of functional groups and can be applied to both aliphatic and aromatic carboxylic acids. rsc.org The reaction proceeds through the formation of a highly reactive acyl chloride intermediate. rsc.org

The carboxylic acid can also be activated for coupling reactions. For instance, the O-arylation of carboxylic acids can be achieved using diaryliodonium salts to produce aryl esters at elevated temperatures. acs.org These reactions demonstrate the capacity of the carboxylic acid moiety in this compound to be selectively transformed into a range of useful derivatives while the other functional groups remain intact.

Multi-functional Group Reactivity and Chemoselectivity

The presence of three distinct functional groups on the this compound scaffold presents both a challenge and an opportunity in synthesis, demanding careful control of reaction conditions to achieve chemoselectivity. researchgate.net Chemoselectivity, the preferential reaction of one functional group over others, can be modulated by the choice of reagents, catalysts, solvents, or temperature. researchgate.netrsc.org

The aldehyde, aryl iodide, and carboxylic acid groups exhibit different reactivity profiles:

Formyl Group: The aldehyde is susceptible to both oxidation and reduction. It can be oxidized to a carboxylic acid using agents like potassium permanganate or reduced to a primary alcohol (a hydroxymethyl group) with reagents such as sodium borohydride. smolecule.com

Iodine Atom: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. nrochemistry.com It can also participate in nucleophilic aromatic substitution reactions. smolecule.com

Carboxylic Acid Group: This group is generally less reactive under the conditions used for cross-coupling but can be activated for esterification or amidation as described previously. rsc.org

This differential reactivity allows for selective transformations. For example, the formyl group can be selectively reduced with sodium borohydride without affecting the aryl iodide or carboxylic acid. Conversely, a Sonogashira coupling can be performed on the aryl iodide without reacting the aldehyde or carboxylic acid.

In some cases, multiple functional groups can participate in a single, elegant transformation. A notable example is the palladium-catalyzed reaction of 2-iodobenzoic acid with certain allenes, which results in a coupling at the iodine position followed by an intramolecular cyclization involving the carboxylic acid to generate isocoumarin derivatives. acs.org This type of domino reaction, where multiple bonds are formed in one pot, is highly efficient. The presence of the ortho-formyl group in this compound could potentially lead to similar or even more complex tandem cyclization pathways.

Furthermore, the choice of solvent can dictate the reaction outcome. In studies on other multifunctional molecules, switching the solvent has been shown to completely change the product formed, for instance, leading to either thiocyanated enaminones or 2-aminothiazoles from the same set of starting materials. researchgate.net This principle of solvent-controlled chemoselectivity could be applied to reactions involving this compound to steer reactions toward a desired product.

Applications of 2 Formyl 4 Iodobenzoic Acid in Complex Organic Synthesis

As a Versatile Building Block for Heterocyclic Systems

The dual reactivity of the aldehyde and carboxylic acid groups in 2-Formyl-4-iodobenzoic acid makes it an ideal starting material for condensation and cyclization reactions to form various fused heterocyclic systems. The iodine atom at the 4-position often remains intact during these transformations, providing a useful handle for subsequent cross-coupling reactions to introduce further molecular diversity.

Phthalides, or isobenzofuran-1(3H)-ones, are a class of bicyclic lactones present in many natural products and pharmacologically active compounds. researchgate.net this compound is a key precursor for creating substituted phthalides. One common strategy involves the reaction of 2-formylbenzoic acids with carbon nucleophiles, which attack the aldehyde group, followed by an intramolecular cyclization (lactonization) involving the carboxylic acid.

Research has demonstrated efficient methods for synthesizing 3-substituted phthalides from 2-formylbenzoic acids. For example, a one-pot cascade strategy reacts 2-formylbenzoic acid with β-keto acids to yield phthalide (B148349) derivatives. beilstein-journals.org Another well-established method is the Friedel–Crafts reaction of 2-formylbenzoic acids with indoles in water to afford a range of 3-indolyl-substituted phthalides in good to excellent yields. researchgate.net These methodologies are directly applicable to this compound, which would lead to the formation of 6-iodo-substituted phthalide derivatives.

| Reaction Type | Reactants with this compound | Product Class |

| Tandem Condensation-Lactonization | β-Keto Acids | 3-Substituted-6-iodophthalides beilstein-journals.org |

| Friedel-Crafts Reaction | Indoles | 3-(Indolyl)-6-iodophthalides researchgate.net |

Isocoumarins are isomers of coumarins and represent another important class of naturally occurring lactones with a wide array of biological activities. nih.gov The synthesis of isocoumarins can be achieved from this compound through various synthetic routes. A straightforward approach involves the acid-catalyzed recyclization of 2-(2-carboxybenzyl)furans, which are themselves prepared from the reaction of 2-formylbenzoic acids with 2-alkylfurans. tandfonline.com This sequence yields 4-unsubstituted 3-(3-oxoalkyl)isocoumarins, and applying it to this compound would produce the corresponding 6-iodo-isocoumarin derivatives. tandfonline.com

Another synthetic strategy involves the reaction of 2-formylbenzoic acid with compounds like monochloroacetone to generate 3-acetylisocoumarin. researchgate.net The iodine atom in the 4-position of the starting material would be carried through the synthesis, yielding a 6-iodoisocoumarin. This iodine substituent is particularly valuable as it can be used for further diversification via palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions. nih.gov

| Reaction Type | Reactants with this compound | Product Class |

| Furan Recyclization | 2-Alkylfurans | 6-Iodo-3-(3-oxoalkyl)isocoumarins tandfonline.com |

| Condensation/Cyclization | α-Halo Ketones (e.g., Monochloroacetone) | 3-Acyl-6-iodoisocoumarins researchgate.net |

The isoindolinone scaffold is a core structural motif in many biologically active compounds and natural products. beilstein-journals.orgnih.gov Multicomponent reactions (MCRs) are a powerful tool for the rapid synthesis of diverse isoindolinone libraries, and 2-formylbenzoic acids are frequently used as key starting materials in these processes. beilstein-journals.org

One of the most prominent examples is the Ugi three-component reaction. beilstein-journals.org In this reaction, this compound can be combined with an amine and an isocyanide. The initial condensation between the aldehyde and the amine forms an iminium ion, which is then trapped by the isocyanide and the carboxylate intramolecularly, leading to a highly functionalized 6-iodoisoindolinone in a single step. beilstein-journals.org A similar approach involves a Mannich/lactamization cascade, where 2-formylbenzoic acid, an amine, and a silyl (B83357) enol ether react in the presence of an indium catalyst to generate 3-substituted isoindolinones. beilstein-journals.orgrsc.org

| Reaction Type | Reactants with this compound | Product Class |

| Ugi Three-Component Reaction | Amines, Isocyanides | Highly substituted 6-iodoisoindolinones beilstein-journals.org |

| Mannich/Lactamization Cascade | Amines, Silyl Enol Ethers | 3-Substituted-6-iodoisoindolinones beilstein-journals.orgrsc.org |

Precursor for Advanced Reagents and Catalysts

Beyond its role as a direct building block for heterocycles, this compound can be chemically modified to create advanced reagents and catalysts. The iodine atom is the key functional group for this purpose, allowing for its conversion into a hypervalent iodine center.

Hypervalent iodine reagents, particularly pentavalent iodine compounds like 2-Iodoxybenzoic acid (IBX), are highly valuable oxidants in organic synthesis due to their high selectivity, mild reaction conditions, and environmentally benign nature. orientjchem.orgresearchgate.netfrontiersin.org IBX is well-known for its ability to oxidize alcohols to aldehydes and ketones. orientjchem.orgwikipedia.org

The standard preparation of IBX involves the oxidation of 2-iodobenzoic acid with a strong oxidizing agent, most commonly Oxone® (a triple salt of potassium peroxymonosulfate) in water at elevated temperatures (around 70°C). orientjchem.orgwikipedia.orggoogle.com This procedure is robust and can be applied to substituted 2-iodobenzoic acids to create a variety of IBX analogues with modified properties, such as improved solubility. orientjchem.orgresearchgate.net By applying this established oxidation protocol to this compound, one can synthesize the corresponding 4-formyl-2-iodoxybenzoic acid (4-formyl-IBX). This reagent would retain the powerful oxidizing capacity of the IBX core while also featuring a reactive aldehyde group for potential post-reaction derivatization or for tethering the oxidant to a solid support.

| Precursor | Oxidizing Agent | Product |

| This compound | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 4-Formyl-2-iodoxybenzoic acid (4-formyl-IBX) orientjchem.orggoogle.com |

IBX and its derivatives are not only used for simple functional group oxidations but also play a critical role in mediating complex transformations, including oxidative cyclizations to form heterocyclic rings. orientjchem.orgfrontiersin.org These reactions often involve the oxidation of a substrate to generate a reactive intermediate that subsequently undergoes intramolecular cyclization. For example, IBX has been employed in the synthesis of α-keto-1,3,4-oxadiazoles from hydrazide-hydrazones and in the dehydrogenation of tetrahydro-β-carbolines to form aromatic β-carbolines, a core structure in many alkaloids. orientjchem.orgnih.gov

The synthesized 4-formyl-IBX would be expected to facilitate similar oxidative cyclization reactions. researchgate.netrsc.org The presence of the formyl group could modulate the reagent's reactivity and selectivity. Furthermore, it offers a unique synthetic advantage: after the IBX-mediated oxidation is complete, the aldehyde functionality on the resulting 4-formyl-2-iodosobenzoic acid byproduct could be used in a subsequent reaction, potentially in a one-pot tandem sequence.

Development of Hypervalent Iodine Oxidants (e.g., IBX)

Contributions to C-H Functionalization

The inherent reactivity of the aryl-iodide bond in this compound and its derivatives makes it a key participant in transition-metal-catalyzed C-H functionalization reactions. chemicalbook.com These reactions are a cornerstone of modern synthetic chemistry, offering a direct and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. acs.orgsigmaaldrich.com

The presence of the iodine atom serves as a handle for various cross-coupling reactions. For instance, palladium-catalyzed reactions can be employed to form new C-C bonds. clockss.org Furthermore, the strategic positioning of the formyl and carboxylic acid groups can influence the regioselectivity of these transformations through directing group effects, guiding the metal catalyst to a specific C-H bond. chemicalbook.com This level of control is crucial for the efficient synthesis of complex molecules.

Recent advancements have highlighted the use of related iodobenzoic acids in nickel-catalyzed C-H functionalization, often in conjunction with photoredox catalysis. beilstein-journals.org These methods enable the formation of C-C bonds under mild conditions. While direct studies on this compound in this specific context are emerging, the principles established with similar structures, such as 2-iodobenzoic acid and 4-iodobenzoic acid, demonstrate the potential of the aryl iodide moiety to participate in radical-based C-H functionalization pathways. chemicalbook.comnih.gov The electron-withdrawing nature of the formyl and carboxyl groups can also modulate the electronic properties of the aromatic ring, influencing the reactivity in such transformations. baranlab.org

Role in DNA-Encoded Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of massive compound libraries. vipergen.comvipergen.com The core principle involves attaching unique DNA tags to small molecules, which serve as amplifiable barcodes for identification. vipergen.com The success of DEL synthesis hinges on the availability of robust, DNA-compatible chemical reactions. vipergen.complos.org this compound and its isomer, 3-formyl-5-iodobenzoic acid, have emerged as critical scaffolds in the construction of these libraries. acs.orgnih.gov

The trifunctional nature of iodo-formyl-benzoic acids is ideally suited for a "split-and-pool" library synthesis strategy. acs.orgamazonaws.com A common application involves using the carboxylic acid for initial attachment to a DNA headpiece via an amide bond. nih.govamazonaws.com The remaining two functional groups, the aldehyde and the aryl iodide, then serve as points for diversification in subsequent synthetic cycles.

Specifically, the aryl iodide is a perfect handle for Suzuki-Miyaura cross-coupling reactions, a widely used and well-validated on-DNA transformation. acs.orgnih.gov This reaction allows for the introduction of a diverse range of aryl and heteroaryl groups, leading to the creation of biaryl structures. acs.orgacs.org Biaryl motifs are prevalent in many biologically active molecules and approved drugs, making them a desirable feature in screening libraries. acs.org The aldehyde group provides a third point of diversity, which can be functionalized in a separate step. This systematic approach allows for the generation of vast libraries with a common core structure but varied peripheral substituents. acs.org

The functional groups of this compound enable several key on-DNA reactions. nih.gov

Acylation: The carboxylic acid moiety is readily activated for amide bond formation with an amine-functionalized DNA headpiece. nih.govamazonaws.com Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are commonly used to facilitate this coupling in aqueous environments suitable for DNA. amazonaws.comnih.gov

Reductive Amination: The aldehyde group serves as an excellent electrophile for reductive amination reactions. acs.orgnih.gov This transformation involves the reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. amazonaws.com Sodium cyanoborohydride (NaCNBH₃) is a frequently used reducing agent for on-DNA reductive aminations as it is stable under the typically neutral to slightly acidic aqueous conditions required for the reaction. amazonaws.comscribd.com This reaction introduces another element of diversity into the library. amazonaws.com

A typical three-cycle DEL synthesis using a scaffold like 3-formyl-5-iodobenzoic acid illustrates the power of this approach. acs.orgamazonaws.com

Cycle 1 (Acylation): The carboxylic acid of the scaffold is coupled to an amine-functionalized DNA headpiece. amazonaws.com

Cycle 2 (Suzuki Coupling): The aryl iodide is subjected to a Suzuki-Miyaura cross-coupling with a library of boronic acids. acs.orgamazonaws.com

Cycle 3 (Reductive Amination): The aldehyde is reacted with a library of amines via reductive amination. acs.orgamazonaws.com

This sequential and orthogonal reaction strategy, enabled by the distinct reactivity of each functional group on the iodo-formyl-benzoic acid scaffold, allows for the combinatorial synthesis of millions of unique, DNA-tagged compounds in a single reaction vessel. acs.org

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) Analysis

Carbon-13 NMR (¹³C NMR) Analysis

Specific experimental ¹³C NMR data, which would show distinct signals for the carboxyl, aldehyde, and aromatic carbons of 2-Formyl-4-iodobenzoic acid, were not found in publicly accessible scientific databases. This information is vital for confirming the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information regarding the application of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for the complete signal assignment of this compound is not available in the surveyed literature. These techniques would be instrumental in establishing the precise connectivity between protons and carbons.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While commercial suppliers indicate the availability of Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound, specific details regarding its molecular ion peak and fragmentation pattern are not published in the available scientific literature. bldpharm.com This data is essential for confirming the molecular formula C₈H₅IO₃.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. nih.govnih.gov A search of crystallographic databases did not yield any published crystal structure for this compound. Such a study would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to study its electronic properties.

Infrared (IR) Spectroscopy: Specific experimental IR spectra for this compound, which would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the aldehyde C-H and C=O stretches, and aromatic C-H and C=C vibrations, are not available in the public domain. nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Published UV-Vis spectroscopic data for this compound, detailing its absorption maxima (λmax) which are influenced by the electronic transitions within the aromatic system and functional groups, could not be located in the reviewed scientific literature. rsc.org

Computational and Theoretical Investigations of 2 Formyl 4 Iodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-Formyl-4-iodobenzoic acid, these calculations could offer significant predictive power.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, computational models could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such predictions are invaluable for assigning experimental spectral features to specific molecular vibrations or chemical environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Investigation of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely pathways from reactants to products. This includes the characterization of transition states, which are the high-energy intermediates that govern the reaction rate. For reactions involving this compound, such studies would be instrumental in understanding its synthetic transformations.

Prediction of Reactivity and Selectivity

Computational models can also be used to predict the reactivity of different sites within the this compound molecule and the selectivity of its reactions. For instance, calculations of atomic charges, electrostatic potentials, and frontier orbital densities can help predict whether a reaction is likely to occur at the formyl group, the carboxylic acid group, or the iodinated aromatic ring, and whether it will favor the formation of one product over another (regioselectivity and stereoselectivity).

Intermolecular Interactions and Crystal Packing Studies of this compound

The primary and most dominant intermolecular interaction observed in the crystal structure of this compound is the classic carboxylic acid dimer synthon. This is formed through strong O—H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This robust and highly directional interaction typically results in the formation of centrosymmetric dimers, which act as the primary building blocks of the supramolecular structure.

In addition to the strong hydrogen bonding, the iodine atom of the C—I covalent bond acts as a halogen bond donor. The electron density distribution around the iodine atom is anisotropic, creating a region of positive electrostatic potential (the σ-hole) along the extension of the C—I bond. This positive region can interact favorably with nucleophilic sites on neighboring molecules, such as the oxygen atoms of the formyl or carboxylic acid groups, or even the π-system of an adjacent aromatic ring. These C—I···O or C—I···π halogen bonds, while generally weaker than the hydrogen bonds, play a crucial role in organizing the hydrogen-bonded dimers into a three-dimensional network.

The intricate balance and interplay of these various intermolecular forces—strong O—H···O hydrogen bonds, directional C—I···O halogen bonds, and dispersive π-π stacking and van der Waals interactions—ultimately determine the specific polymorphic form and the macroscopic properties of crystalline this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 2.6 - 2.8 |

| Halogen Bond | C-I | O=C (Formyl/Carboxylic) | < 3.5 |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | 3.3 - 3.8 |

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 2-Formyl-4-iodobenzoic acid and its derivatives is geared towards methods that are not only high-yielding but also align with the principles of green chemistry. Research is moving beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste, towards more elegant and sustainable solutions.

Key research directions include:

C-H Functionalization: Direct and selective functionalization of C-H bonds is a primary goal. This approach could enable the introduction of the formyl or iodo groups onto a simpler benzoic acid scaffold in fewer steps, minimizing the need for protecting groups and reducing waste streams.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, often leading to higher yields and purity. chemai.io Adapting the synthesis of this compound to flow processes could enhance safety, scalability, and efficiency.

Catalysis: The development of novel catalysts, including non-metal organocatalysts or more efficient transition-metal catalysts, is crucial. chemicalbook.com For instance, new catalytic systems could facilitate the direct carboxylation or formylation of iodo-aromatic precursors under milder conditions.

Bio-catalysis: The use of enzymes to perform specific transformations offers high selectivity and operates under environmentally benign aqueous conditions. Future research may explore enzymatic routes for the oxidation or functionalization steps required in the synthesis.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Future-Oriented Synthesis |

|---|---|---|

| Efficiency | Often multi-step, lower overall yield | Fewer steps, higher yield, C-H activation |

| Sustainability | Use of stoichiometric, often hazardous reagents | Catalytic methods, use of greener solvents |

| Scalability | Batch processing with potential challenges | Continuous flow processes for easier scale-up |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Milder, more controlled conditions |

Diversification of Applications in Material Science and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an attractive candidate for the construction of advanced materials and complex supramolecular architectures. The iodine atom is a powerful halogen-bond donor, while the carboxylic acid and formyl groups are excellent hydrogen-bond donors and acceptors.

Future applications are envisioned in:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal nodes, while the formyl and iodo groups can be used to tune the pore environment and properties of the resulting MOF. These materials have potential applications in gas storage, separation, and catalysis.

Supramolecular Gels: The directional nature of both halogen and hydrogen bonds can be harnessed to drive the self-assembly of the molecule into extended networks, leading to the formation of functional soft materials like supramolecular gels.

Crystal Engineering: By co-crystallizing this compound with other molecules, it is possible to design crystalline solids with specific architectures and properties. nih.gov The interplay between hydrogen and halogen bonding provides a powerful tool for controlling molecular packing. nih.gov For example, halogen bonding with X⋯N distances can be significantly shorter than the sum of the van der Waals radii, indicating strong, directional interactions. nih.gov

Advanced Derivatization for Functional Molecule Design

The three distinct functional groups of this compound offer orthogonal reactivity, allowing for selective modification and the creation of a diverse library of complex molecules. This versatility is a key driver for its use in designing molecules with specific functions.

Emerging research in this area includes:

Sequential Cross-Coupling: The iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of substituents. The formyl and carboxyl groups can then be used in subsequent transformations.

Condensation Reactions: The formyl group can readily undergo condensation reactions to form imines, oximes, or hydrazones, providing a straightforward way to link the molecule to other chemical entities or to build larger, more complex structures.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize the reactivity of all three functional groups could provide rapid access to complex molecular scaffolds, which is highly desirable in drug discovery and medicinal chemistry. chemicalbook.com

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. chemai.iochemcopilot.com

For a molecule like this compound, AI and ML can be applied to:

Reaction Condition Optimization: ML algorithms can predict the optimal solvent, catalyst, temperature, and reagents to maximize the yield and selectivity of a desired transformation. beilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources. chemai.io

Predicting Site Selectivity: In derivatization reactions, AI models can predict which of the functional groups will react under specific conditions, guiding the synthetic strategy. rsc.org Graph-convolutional neural networks have shown success in predicting site selectivity for C–H functionalization reactions. rsc.org

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose multiple synthetic pathways for this compound or its complex derivatives, potentially uncovering more efficient or novel routes that a human chemist might overlook. chemcopilot.com

New Catalyst Discovery: Machine learning can be used to screen virtual libraries of potential catalysts for specific reactions, accelerating the discovery of more efficient and sustainable catalytic systems.

Table 2: AI/ML Approaches in Chemical Synthesis

| AI/ML Model Type | Application in Synthesis | Relevance to this compound |

|---|---|---|

| Sequence-to-sequence | Treats reactions as a language translation problem, predicting products from reactants. chemcopilot.com | Predicting outcomes of derivatization reactions. |

| Graph Neural Networks | Represents molecules as graphs to predict properties and reactivity. chemcopilot.com | Forecasting site-selectivity in functionalization. |

| Reinforcement Learning | Simulates and optimizes multi-step synthetic routes against set criteria (e.g., yield, cost). chemcopilot.com | Designing efficient and sustainable synthetic pathways. |

| Bayesian Optimization | Efficiently searches for optimal reaction conditions with a limited number of experiments. beilstein-journals.orgacs.org | Fine-tuning synthesis and derivatization protocols. |

Q & A

Q. How do steric and electronic effects influence the compound’s applicability as a building block in heterocyclic synthesis?

- Methodological Answer : The aldehyde group undergoes condensation with amines (e.g., Knorr pyrrole synthesis), while the iodine atom facilitates Ullmann couplings. Hammett substituent constants (σ = +0.18 for –I, +0.42 for –CHO) predict regioselectivity in electrophilic reactions, confirmed via X-ray crystallography of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.